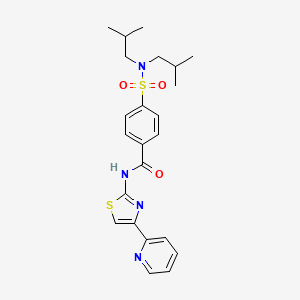

![molecular formula C4H2ClN5 B2474365 8-Chlorotetrazolo[1,5-A]pyrazine CAS No. 77888-19-8](/img/structure/B2474365.png)

8-Chlorotetrazolo[1,5-A]pyrazine

Vue d'ensemble

Description

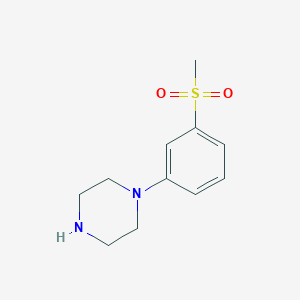

8-Chlorotetrazolo[1,5-A]pyrazine is a chemical compound with the molecular formula C4H2ClN5 . It is a nitrogen-containing heterocyclic compound .

Synthesis Analysis

The synthesis of 8-Chlorotetrazolo[1,5-A]pyrazine involves the reactions with N-, O-, and S-nucleophiles . The chlorine atom undergoes ipso substitution in these reactions . When this compound is heated with benzotriazole or phenyltetrazole, it results in the elimination of the nitrogen molecule from one of the tetrazole rings to form new annelated azapentalenes .Molecular Structure Analysis

The molecular structure of 8-Chlorotetrazolo[1,5-A]pyrazine is represented by the formula C4H2ClN5 . It has an average mass of 155.545 Da and a monoisotopic mass of 154.999878 Da .Chemical Reactions Analysis

The chemical reactions of 8-Chlorotetrazolo[1,5-A]pyrazine involve the ipso substitution of the chlorine atom when reacted with N-, O-, and S-nucleophiles . Upon heating with benzotriazole or phenyltetrazole, there is an elimination of the nitrogen molecule from one of the tetrazole rings, forming new annelated azapentalenes .Physical And Chemical Properties Analysis

8-Chlorotetrazolo[1,5-A]pyrazine has a molecular weight of 154.6 . The compound is solid in physical form . The boiling point is between 194-200 degrees Celsius .Applications De Recherche Scientifique

Chemical Reactions and Transformations

8-Chlorotetrazolo[1,5-a]pyrazine is known to undergo various chemical transformations, forming a cornerstone for synthetic chemistry. It reacts with N-, O-, and S-nucleophiles, involving ipso substitution of the chlorine atom. When heated with benzotriazole or phenyltetrazole, it results in the formation of new annelated azapentalenes by eliminating a nitrogen molecule from one of the tetrazole rings. This chemical behavior demonstrates its utility in crafting complex molecular structures, essential for the development of novel compounds in various fields of chemistry (Slepukhin et al., 2007).

Synthesis and Heterofunctionalization

The compound serves as a precursor in the synthesis and heterofunctionalization of 4-hydrazinylpyrazolo[1,5-a]pyrazines. These are obtained by reacting 4-chloropyrazolo[1,5-a]pyrazines with hydrazine hydrate and further combined with compounds possessing reactive sites. This leads to the formation of derivatives containing fused 1,2,4-triazole, tetrazole, or 1,2,4-triazine rings. Such derivatives are pivotal in the synthesis of complex molecules for pharmaceutical and material science applications (Tsizorik et al., 2018).

Advanced Synthesis Techniques

A notable synthesis route involves the direct Heck arylation of dual pi-deficient/pi-excessive heteroaromatics, leading to the synthesis of C-5 arylated imidazo[1,5-a]pyrazines. The efficiency and general applicability of this method are highlighted by the use of various 8-substituted derivatives, suggesting its importance in the field of medicinal chemistry and drug development (Wang et al., 2008).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

8-chlorotetrazolo[1,5-a]pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClN5/c5-3-4-7-8-9-10(4)2-1-6-3/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPDEASJMBJHRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=N2)C(=N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chlorotetrazolo[1,5-A]pyrazine | |

CAS RN |

77888-19-8 | |

| Record name | 8-chloro-[1,2,3,4]tetrazolo[1,5-a]pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(4-formyl-1-methyl-3-phenyl-1H-pyrazol-5-yl)sulfanyl]benzenecarboxylate](/img/structure/B2474285.png)

![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2474290.png)

![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2474291.png)

![2-(4-Methoxyphenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone](/img/structure/B2474294.png)

![Tert-butyl 4-amino-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate](/img/structure/B2474296.png)

![Methyl 3-(cyclohexylamino)-2-(1H-imidazol-5-yl)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B2474299.png)

![2-{(E)-[(3,5-difluorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2474300.png)

![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methyloxamide](/img/structure/B2474301.png)